1-Nicotinoylazetidine-3-carbonitrile
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Description
1-Nicotinoylazetidine-3-carbonitrile is a chemical compound with the molecular formula C10H9N3O . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a nicotinoyl group attached to an azetidine ring with a carbonitrile group . Further analysis of its structure can be found on databases like PubChem .Scientific Research Applications
Enantioselective Biotransformations
1-Nicotinoylazetidine-3-carbonitrile and its derivatives have been utilized in enantioselective biotransformations catalyzed by microbial whole cells, leading to the production of azetidine-2-carboxylic acids and amides with high enantiomeric excess. These compounds serve as precursors for the synthesis of various amino and cyano carboxamides, demonstrating the potential of this compound in organic synthesis and medicinal chemistry applications (Leng et al., 2009).
Antimicrobial Activity and DNA-Gyrase Inhibition
Quinoline-3-carbonitrile derivatives, structurally related to this compound, have shown promising antimicrobial activities, acting as potential DNA-gyrase inhibitors. These compounds have been evaluated for their effectiveness against various bacterial strains, highlighting their potential in addressing antibiotic resistance issues (El-Gamal et al., 2018).
Bioimaging and Sensing Applications
Nitrogen-doped carbon dots derived from histidine, which shares a structural motif with this compound, have been developed for bioimaging and sensing applications. These carbon dots exhibit excellent photoluminescence properties and high biocompatibility, making them suitable for cellular imaging and the detection of metal ions (Huang et al., 2014).
Cancer Research
Compounds structurally related to this compound, such as benzochromene derivatives, have been investigated for their anti-proliferative properties against cancer cell lines. These studies have revealed mechanisms involving the regulation of apoptosis-related genes, suggesting the potential of such compounds in the development of new cancer therapies (Ahagh et al., 2019).
Multicomponent Chemical Syntheses
The versatile chemistry of this compound allows for its use in multicomponent reactions to synthesize complex heterocyclic structures. These reactions facilitate the efficient creation of diverse chemical libraries, useful for drug discovery and development processes (Radwan et al., 2020).
Properties
IUPAC Name |
1-(pyridine-3-carbonyl)azetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-4-8-6-13(7-8)10(14)9-2-1-3-12-5-9/h1-3,5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRICMZUAPEIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.